2-Bromo-3-(2-methoxyethenyl)pyridine
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Overview
Description
2-Bromo-3-(2-methoxyethenyl)pyridine is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-(2-methoxyethenyl)pyridine typically involves the bromination of 3-(2-methoxyvinyl)pyridine. One common method includes the use of liquid bromine in an aqueous solution of sodium hydroxide, followed by recrystallization to obtain the desired product . The reaction conditions are generally mild, with temperatures maintained between -10°C to 15°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-methoxyethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine in acetonitrile can be used for substitution reactions.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-(2-methoxyvinyl)pyridine derivatives can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
2-Bromo-3-(2-methoxyethenyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-methoxyethenyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxypyridine
- 3-Bromo-2-methoxypyridine
- 2-Bromo-4-methoxypyridine
Uniqueness
2-Bromo-3-(2-methoxyethenyl)pyridine is unique due to the presence of the methoxyvinyl group, which provides additional reactivity and versatility in chemical synthesis compared to its simpler analogs .
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-3-(2-methoxyethenyl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3 |
InChI Key |
KUNAEAAAKMZQGY-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
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